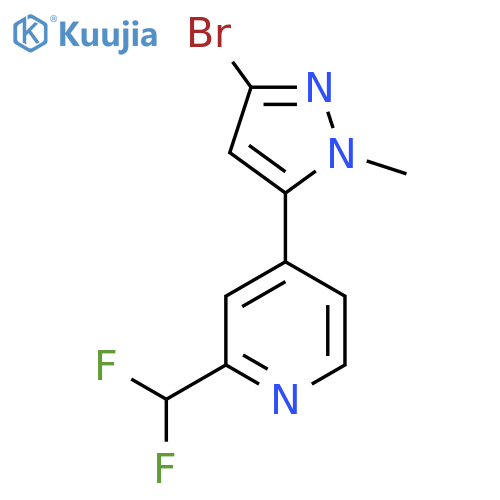

Cas no 2137578-00-6 (4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine)

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2137578-00-6

- 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine

- EN300-844173

-

- インチ: 1S/C10H8BrF2N3/c1-16-8(5-9(11)15-16)6-2-3-14-7(4-6)10(12)13/h2-5,10H,1H3

- InChIKey: USYHHCHAEIYLFY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C2C=CN=C(C(F)F)C=2)N(C)N=1

計算された属性

- せいみつぶんしりょう: 286.98697g/mol

- どういたいしつりょう: 286.98697g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 30.7Ų

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-844173-10.0g |

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine |

2137578-00-6 | 95.0% | 10.0g |

$3131.0 | 2025-03-21 | |

| Enamine | EN300-844173-0.1g |

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine |

2137578-00-6 | 95.0% | 0.1g |

$640.0 | 2025-03-21 | |

| Enamine | EN300-844173-0.5g |

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine |

2137578-00-6 | 95.0% | 0.5g |

$699.0 | 2025-03-21 | |

| Enamine | EN300-844173-2.5g |

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine |

2137578-00-6 | 95.0% | 2.5g |

$1428.0 | 2025-03-21 | |

| Enamine | EN300-844173-5.0g |

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine |

2137578-00-6 | 95.0% | 5.0g |

$2110.0 | 2025-03-21 | |

| Enamine | EN300-844173-0.25g |

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine |

2137578-00-6 | 95.0% | 0.25g |

$670.0 | 2025-03-21 | |

| Enamine | EN300-844173-0.05g |

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine |

2137578-00-6 | 95.0% | 0.05g |

$612.0 | 2025-03-21 | |

| Enamine | EN300-844173-1g |

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine |

2137578-00-6 | 1g |

$728.0 | 2023-09-02 | ||

| Enamine | EN300-844173-5g |

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine |

2137578-00-6 | 5g |

$2110.0 | 2023-09-02 | ||

| Enamine | EN300-844173-1.0g |

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine |

2137578-00-6 | 95.0% | 1.0g |

$728.0 | 2025-03-21 |

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine 関連文献

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridineに関する追加情報

Research Briefing on 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine (CAS: 2137578-00-6)

In recent years, the compound 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine (CAS: 2137578-00-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyrazole-pyridine scaffold and difluoromethyl group, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and anti-inflammatory agents. The presence of the bromo substituent at the 3-position of the pyrazole ring further enhances its reactivity, making it a versatile intermediate in medicinal chemistry.

Recent studies have focused on elucidating the synthetic pathways and biological activities of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthesis route for 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine, highlighting its scalability and high yield. The study also explored its role as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, which are being investigated for their efficacy in treating autoimmune diseases and certain cancers. The difluoromethyl group was found to significantly enhance the metabolic stability of the resulting inhibitors, a critical factor in drug development.

In addition to its applications in kinase inhibition, recent preclinical studies have demonstrated the compound's potential as an anti-inflammatory agent. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 reported that derivatives of 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine exhibited potent inhibition of interleukin-6 (IL-6) production in vitro, suggesting a possible mechanism for mitigating chronic inflammatory conditions. The bromo substituent was identified as a crucial moiety for binding to the target protein, while the difluoromethyl group contributed to improved pharmacokinetic properties.

Ongoing investigations are also exploring the compound's utility in agrochemical applications. A patent filed in 2023 by a leading agrochemical company disclosed the use of 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine as a precursor for novel fungicides. The compound's structural features were found to enhance its binding affinity to fungal cytochrome P450 enzymes, offering a new avenue for crop protection strategies.

Despite these advancements, challenges remain in the clinical translation of this compound. Recent pharmacokinetic studies have indicated that while the difluoromethyl group improves metabolic stability, it may also reduce solubility, necessitating further structural modifications. Additionally, the bromo substituent's reactivity, while beneficial for derivatization, requires careful handling in large-scale synthesis. Future research directions are likely to focus on addressing these limitations while expanding the compound's therapeutic and industrial applications.

2137578-00-6 (4-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2-(difluoromethyl)pyridine) 関連製品

- 2229533-29-1(2-1-(2-aminopropan-2-yl)cyclopropyl-5-bromophenol)

- 2227907-81-3(methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate)

- 1131594-60-9(3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid)

- 2172587-75-4({5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2137548-23-1(2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride)

- 2413884-95-2({2-azabicyclo2.2.1heptan-1-yl}methanol hydrochloride)

- 436099-85-3((2-Methoxyphenyl)(piperazin-1-yl)methanone)

- 1797639-04-3(3,4-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide)

- 1934314-52-9(rac-2-{5-amino-3-(1R,2R)-2-ethylcyclopropyl-1H-pyrazol-1-yl}ethan-1-ol)

- 2243515-59-3(Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate)